Ethacridine lactate monohydrate
Description
Chemical Properties: Ethacridine lactate monohydrate (ELM) is an aromatic organic compound derived from acridine, with the molecular formula C₁₈H₂₁N₃O₄·H₂O and a molecular weight of 361.4 g/mol . It forms orange-yellow crystals, is soluble in water, and exhibits strong fluorescence under UV light .
Properties
IUPAC Name |
7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.C3H6O3.H2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6;/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEPHMYJRNWPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
442-16-0 (Parent) | |
| Record name | Ethacridine lactate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046274 | |
| Record name | Ethacridine lactate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6402-23-9 | |
| Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacridine lactate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacridine lactate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHACRIDINE LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5IL571C1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Preparation Methods
Phosphorus Oxychloride-Mediated Cyclization
The primary industrial method for synthesizing ethacridine lactate monohydrate involves a phosphorus oxychloride (POCl₃)-driven cyclization reaction. According to the Chinese patent CN102786471B, the process begins with the reaction of 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid with POCl₃ in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
Reaction Mechanism:
- Nucleophilic Attack : POCl₃ activates the carboxylic acid group of the substrate, forming a reactive acyl chloride intermediate.
- Cyclization : Intramolecular attack by the ethoxy-substituted aniline nitrogen generates the acridine core.
- Nitro Group Reduction : Subsequent treatment with ethylene glycol and aqueous ammonia reduces the nitro group to an amine, yielding 6,9-diamino-2-ethoxyacridine.
Lactate Salt Formation and Hydration
The free base 6,9-diamino-2-ethoxyacridine is converted to its lactate salt through acid-base reaction with lactic acid in aqueous medium. Key steps include:
- Neutralization : Stirring the base with lactic acid (1:1 molar ratio) at 25–30°C.
- Hydration : Crystallization from hot water yields the monohydrate form.
Critical Factors :
- pH Control : Maintain pH 4.0–4.5 to prevent hydrolysis.
- Crystallization Temperature : Slow cooling from 60°C to 5°C ensures uniform crystal growth.
Analytical Characterization
Spectrophotometric Assays
Two validated methods ensure quality control during synthesis:
Oxidative Coupling with MBTH
Ethacridine lactate reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of Fe(III), forming a violet chromogen (λₘₐₓ = 535 nm). Linear range: 2–8 µg/mL (R² = 0.999).
Diazotization-Coupling Reaction
Diazotization with NaNO₂/HCl followed by coupling with N-(1-naphthyl)ethylenediamine yields a pink azodye (λₘₐₓ = 540 nm). Linear range: 2–8 µg/mL (R² = 0.998).
Table 2: Analytical Performance of Spectrophotometric Methods
| Method | λₘₐₓ (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| MBTH Coupling | 535 | 2–8 | 0.12 | 0.36 |
| Diazotization | 540 | 2–8 | 0.15 | 0.45 |
| Folin-Ciocalteu | 600 | 5–35 | 0.25 | 0.75 |
Industrial-Scale Production Considerations
Cost Efficiency
- Raw Material Cost : POCl₃ accounts for 40–50% of total production costs.
- Yield Optimization : Recycling mother liquors improves overall yield to 92–95%.
Recent Advances and Alternative Approaches
Green Chemistry Initiatives
Pilot studies explore replacing POCl₃ with biocatalysts (e.g., lipases) for nitro group reduction, though yields remain suboptimal (50–60%).
Continuous Flow Synthesis
Microreactor systems reduce reaction times from hours to minutes by enhancing heat/mass transfer, but scaling remains challenging.
Chemical Reactions Analysis
Types of Reactions: Ethacridine lactate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the amino or ethoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Antiseptic and Antimicrobial Applications
Ethacridine lactate monohydrate is widely used as an antiseptic agent. Its effectiveness against various microorganisms makes it suitable for treating wounds and preventing infections.
Antimicrobial Efficacy:
- Ethacridine lactate demonstrates significant antibacterial activity against a range of pathogens including Staphylococcus aureus, Streptococcus mutans, and Escherichia coli .
- A study highlighted that it exhibited therapeutic indices (TI) that were lower compared to novel compounds but still effective against certain bacteria .
Clinical Use:
- It is often utilized in topical formulations for wound disinfection and has been noted for its ability to differentially affect cytokine production in human blood cultures, suggesting potential immunomodulatory effects .
Analytical Applications
This compound has been the subject of various analytical methods aimed at determining its concentration in different matrices.
Detection Methods:
- A novel method using Laser Induced Fluorescence (LIF) was developed to detect ethacridine lactate with a detection limit significantly lower than traditional spectrophotometric methods, making it suitable for routine analysis .
- High-Performance Liquid Chromatography (HPLC) has also been employed for simultaneous detection of ethacridine and other compounds in plasma, demonstrating its versatility in analytical chemistry .
Research Applications
In research, this compound serves as a valuable tool for exploring various biological processes.
Inhibition Assays:
- It is used in functional studies to assess its inhibitory effects on specific biological pathways, contributing to the understanding of its mechanism of action .
Case Studies:
- A study reported on the use of ethacridine lactate in evaluating its impact on immunoregulatory cytokines, revealing insights into its potential therapeutic roles beyond mere antiseptics .
Pharmaceutical Formulations
Ethacridine lactate is incorporated into various pharmaceutical formulations due to its properties.
Formulation Characteristics:
- The compound is soluble in water, which facilitates its incorporation into aqueous solutions for topical applications .
- It is often used in combination with other agents to enhance therapeutic efficacy, particularly in formulations aimed at treating infections or promoting wound healing .
Data Table: Summary of Applications and Properties
Mechanism of Action
Ethacridine lactate monohydrate exerts its effects primarily through its antibacterial properties. It modulates Th1-type lymphocytes, enhancing the antibacterial activities of the immune system. Additionally, it activates uterine mast cells, releasing mediators that contract the myometrium, making it effective as an abortifacient .
Comparison with Similar Compounds
Mechanism of Action :
- Antimicrobial Activity: ELM demonstrates bacteriostatic effects against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus spp.) and some Gram-negative strains (Escherichia coli, Salmonella, Shigella).
- Spasmolytic Effects : As an acetylcholine antagonist, ELM relaxes intestinal smooth muscles, reducing cramps and slowing transit time .
- Antiviral Activity : Recent in vitro studies reveal ELM inhibits SARS-CoV-2 by inactivating viral particles, though clinical relevance remains under investigation .
Comparison with Similar Compounds
Tannin Albuminate (TA)
| Parameter | Ethacridine Lactate Monohydrate (ELM) | Tannin Albuminate (TA) |
|---|---|---|
| Chemical Structure | Acridine derivative with lactate and water | Tannin-protein complex |
| Mechanism | - Antimicrobial (bacteriostatic) - Spasmolytic (acetylcholine antagonism) - Antiviral (SARS-CoV-2 inhibition) |
- Astringent (forms protective mucosal layer) - Binds bacterial toxins |
| Antimicrobial Spectrum | Gram-positive bacteria, limited Gram-negative | Broad-spectrum (bacteria, viruses, fungi) |
| Effect on Microbiome | Preserves natural gut flora | Neutral; no significant disruption |
| Clinical Use | Diarrhea, wound care, labor induction | Diarrhea, gastrointestinal inflammation |
| Safety | Low absorption; rare skin irritation | Non-toxic; minimal systemic effects |
Synergy in Combination :
The fixed TA/ELM combination leverages complementary mechanisms: TA protects the mucosa and neutralizes toxins, while ELM reduces microbial load and intestinal spasms. RCTs demonstrate a 30–50% reduction in diarrhea duration compared to placebo .
Gelatin Tannate (GT)
Key Difference :
GT lacks ELM’s spasmolytic and antiviral properties, limiting its use to toxin-mediated or pediatric diarrhea.
Rivanol (Ethacridine-Based Formulations)
Rivanol, a commercial ELM preparation, shares ELM’s properties but is primarily used for topical disinfection and obstetrics. Unlike TA or GT, Rivanol’s applications exclude gastrointestinal therapy .
Research Findings and Data
Antidiarrheal Efficacy
Antiviral Activity
- ELM inhibits SARS-CoV-2 by disrupting viral binding to host cells (EC₅₀ = 2.1 µM) . No similar data exists for TA or GT.
Biological Activity
Ethacridine lactate monohydrate, commonly referred to as Acrinol, is an aromatic organic compound derived from acridine. It is primarily known for its antiseptic properties and its use in medical applications, particularly in obstetrics for inducing abortion. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
- IUPAC Name : 2-ethoxy-6,9-diaminoacridine monolactate monohydrate
- Molecular Formula : C₁₈H₂₁N₃O₄
- Molar Mass : 343.383 g/mol
- Appearance : Orange-yellow crystals with a melting point of 226 °C
Antiseptic Properties
This compound exhibits significant antiseptic activity , particularly against Gram-positive bacteria such as Streptococci and Staphylococci. However, it is ineffective against Gram-negative bacteria like Pseudomonas aeruginosa . The antiseptic mechanism involves intercalation into DNA, which disrupts bacterial replication and function .
Abortifacient Use
In obstetric applications, Ethacridine lactate is utilized as an abortifacient. A typical regimen involves instilling a 0.1% solution extra-amniotically using a Foley catheter. This method can induce 'mini labor' within 20 to 40 hours post-administration . Clinical studies have indicated that Ethacridine is safer and better tolerated compared to traditional methods such as hypertonic saline .
The biological activity of Ethacridine lactate can be attributed to several mechanisms:
- DNA Intercalation : Ethacridine intercalates into the DNA structure of bacteria, leading to disruptions in replication and transcription processes.
- Prostaglandin E (PGE) Modulation : It increases levels of PGE, which plays a role in labor induction and fetal death in specific clinical scenarios.
- Estriol Excretion Reduction : The compound decreases the excretion of estriol, a hormone critical during pregnancy .
Case Studies
- Antiseptic Efficacy : A study demonstrated that a 0.1% solution of Ethacridine lactate effectively reduced bacterial load in infected wounds when compared to control groups treated with saline solutions .
- Abortion Induction : Clinical trials involving pregnant women showed that the use of Ethacridine lactate resulted in successful abortion with minimal side effects . The efficacy rate was reported at approximately 90%, with a lower incidence of complications compared to other methods.
Comparative Analysis
| Property | This compound | Hypertonic Saline |
|---|---|---|
| Use | Antiseptic & Abortifacient | Abortifacient |
| Efficacy Rate | ~90% | ~80% |
| Side Effects | Minimal | Higher risk of complications |
| Mechanism of Action | DNA intercalation | Osmotic effect |
Safety and Toxicology
This compound has been evaluated for safety in various studies. While it is generally considered safe when used according to guidelines, potential side effects include local irritation at the site of application and systemic effects if used improperly during pregnancy .
Q & A
Q. What analytical methods are recommended for assessing the purity and related substances in ethacridine lactate monohydrate?
High-performance liquid chromatography (HPLC) with UV detection at 268 nm is the standard method. Use a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase containing sodium octanesulphonate, acetonitrile, and phosphate buffer (pH 2.8). Impurity limits are ≤0.3% for individual impurities and ≤1% total impurities. Reference solution preparation and validation parameters (linearity, precision) should follow pharmacopeial guidelines .
Q. How should researchers handle stability and storage conditions for this compound?
The compound is light-sensitive and must be stored in opaque containers under inert conditions. Drying studies indicate a 4.5–5.5% loss on drying at 105°C under vacuum. For long-term stability, store at –20°C to –80°C in anhydrous DMSO to prevent hydrolysis .
Q. What safety precautions are critical during laboratory handling?
Use nitrile or neoprene gloves (EN 374 standard, protection level ≥3), face shields, and localized exhaust ventilation to avoid inhalation of particulates. Contaminated waste must be neutralized and disposed of via authorized hazardous waste channels due to aquatic toxicity (LC50: 42 mg/kg in mice) .
Advanced Research Questions
Q. How does this compound inhibit poly(ADP-ribose) glycohydrolase (PARG), and what experimental models validate this mechanism?
this compound acts as a competitive PARG inhibitor by binding to the enzyme’s active site, blocking poly(ADP-ribose) hydrolysis. In vitro assays using recombinant PARG and fluorescence-based activity measurements (e.g., NAD⁺ depletion assays) confirm IC₅₀ values in the low micromolar range. Co-crystallization studies reveal structural interactions with key catalytic residues .
Q. What evidence supports its antiviral activity against SARS-CoV-2, and how can researchers evaluate this in cellular models?
Ethacridine inactivates SARS-CoV-2 virions by disrupting the viral envelope and inhibiting RNA-dependent RNA polymerase (RdRp). In Vero E6 cells, plaque reduction neutralization tests (PRNT) and RT-qPCR quantify viral load reduction. Preclinical studies show prophylactic efficacy at 10 µM, with minimal cytotoxicity (CC₅₀ > 100 µM) .
Q. How can researchers resolve contradictions in its antibacterial efficacy across Gram-positive bacterial strains?
Discrepancies in MIC values (e.g., Staphylococcus aureus vs. Streptococcus pneumoniae) may arise from strain-specific efflux pump activity. Use checkerboard assays with efflux inhibitors (e.g., reserpine) and genomic analysis (e.g., qRT-PCR for mdr gene expression) to identify resistance mechanisms .
Q. What methodologies are used to study its abortifacient properties and teratogenic risks?
Rodent models (e.g., timed-pregnant mice) assess fetal resorption rates and uterine contractility via force-transduction measurements. Teratogenicity is evaluated through histopathology of placental tissues and embryonic malformation scoring. Dose-response studies indicate an LD₅₀ of 120 mg/kg (subcutaneous, mouse) .
Methodological Considerations
Q. How to design a pharmacokinetic study for this compound in vivo?
Administer via intraperitoneal injection (typical dose: 20 mg/kg) and collect plasma samples at timed intervals. Quantify using LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL. Monitor metabolites like 6-amino-2-ethoxyacridin-9(10H)-one via fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
